molecular formula C12H17NO3 B12671223 N-(4-(1-Ethoxyethoxy)phenyl)acetamide CAS No. 51736-24-4

N-(4-(1-Ethoxyethoxy)phenyl)acetamide

Cat. No.: B12671223
CAS No.: 51736-24-4
M. Wt: 223.27 g/mol
InChI Key: RRALGWNWBBYYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-Ethoxyethoxy)phenyl)acetamide is a chemical compound of significant interest in pharmacological research, particularly in the study of analgesic and antipyretic drug pathways. With the molecular formula C12H17NO3 and a PubChem CID of 3016685 , it is structurally characterized by an acetamide group linked to a phenyl ring that is further modified with a 1-ethoxyethoxy moiety. This structure is of high research value as it is a derivative of the well-documented analgesic phenacetin (N-(4-ethoxyphenyl)acetamide) . Phenacetin itself was widely used for pain and fever relief before being withdrawn from most markets due to associated renal and carcinogenic risks . Its primary mechanism of action was attributed to effects on the sensory tracts of the spinal cord and a depressant action on the heart . In vivo, phenacetin is known to undergo metabolic transformations, primarily being dealkylated to paracetamol (acetaminophen), which is a clinically relevant analgesic, or, less commonly, deacetylated to the toxic metabolite p-phenetidine . Therefore, this compound serves as a crucial analytical reference standard and a tool compound for investigating the metabolic fate, stability, and toxicological profile of phenacetin-like substances. Researchers utilize this compound to explore structure-activity relationships, metabolic pathways involving ether cleavage and deacetylation, and the potential mechanisms behind the carcinogenicity and nephrotoxicity historically linked to its parent compound. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51736-24-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[4-(1-ethoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C12H17NO3/c1-4-15-10(3)16-12-7-5-11(6-8-12)13-9(2)14/h5-8,10H,4H2,1-3H3,(H,13,14)

InChI Key

RRALGWNWBBYYDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Reactivity and Reaction Mechanisms of N 4 1 Ethoxyethoxy Phenyl Acetamide Derivatives

Hydrolysis and Deprotection of 1-Ethoxyethoxy Acetals

The 1-ethoxyethoxy (EE) group is an acetal-type protecting group for the phenolic hydroxyl group. Its removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis. This reaction is reversible and is driven to completion by the use of excess water. acs.orgstackexchange.com

The general mechanism for acid-catalyzed acetal (B89532) hydrolysis is outlined below:

Protonation of an acetal oxygen.

Cleavage of a C-O bond to form an alcohol and a resonance-stabilized carbocation.

Nucleophilic attack by water on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the hemiacetal hydroxyl group.

Elimination of a second alcohol molecule to form a protonated carbonyl.

Deprotonation to yield the final carbonyl compound.

This deprotection is a critical step when N-(4-(1-ethoxyethoxy)phenyl)acetamide is used as an intermediate in the synthesis of more complex molecules where a free phenolic hydroxyl group is required for subsequent reactions. The mild acidic conditions required for the removal of the EE group make it a useful protecting group in multi-step syntheses. organic-chemistry.org

Mechanistic Investigations of Amide Functionality

The amide group in this compound plays a significant role in determining the molecule's physical and chemical properties, primarily through its ability to participate in hydrogen bonding.

Role of the Amide in Intramolecular and Intermolecular Hydrogen Bonding

The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov This dual character allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding can occur if the molecule adopts a conformation that brings the N-H group in proximity to an acceptor atom within the same molecule. While less likely to be the dominant interaction in a simple molecule like this compound in the absence of other suitably positioned functional groups, the potential for such interactions can influence conformational preferences. h1.coorientjchem.org For instance, intramolecular hydrogen bonds are known to be crucial in stabilizing the conformations of more complex molecules, which can improve properties like membrane permeability. h1.corsc.org

Intermolecular hydrogen bonding is a key feature of amides and is responsible for their relatively high melting and boiling points. researchgate.net In the solid state and in concentrated solutions, molecules of this compound can form extensive networks of hydrogen bonds. The N-H of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to chains or more complex three-dimensional structures. mdpi.comnih.gov These interactions must be overcome when dissolving the compound, affecting its solubility in various solvents.

The strength of these hydrogen bonds is influenced by the electronic nature of the molecule. The delocalization of the nitrogen lone pair into the carbonyl group reduces the basicity of the nitrogen but increases the polarity of the N-H bond and the hydrogen-bond-accepting ability of the carbonyl oxygen.

Solvent Effects on Hydrogen Bond Cooperativity

The strength and nature of hydrogen bonding are significantly influenced by the solvent. nih.gov In non-polar solvents, intermolecular hydrogen bonds between amide molecules are more favorable. In polar, protic solvents like water or alcohols, the solvent molecules themselves can compete for hydrogen bonding sites on the amide, disrupting the intermolecular associations between the amide molecules.

Hydrogen bond cooperativity is a phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a network. rsc.orgnih.govrsc.org For instance, when the carbonyl oxygen of an amide accepts a hydrogen bond, it increases the hydrogen bond donating ability of the amide's N-H group due to polarization of the amide bond. rsc.orgrsc.org Conversely, when the N-H group donates a hydrogen bond, the hydrogen bond accepting ability of the carbonyl oxygen is enhanced. nih.gov This cooperative effect leads to a strengthening of hydrogen bond networks.

Experimental and computational studies have shown that these cooperative effects are substantial and can be modulated by the solvent environment. nih.govnih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor will affect the extent of cooperativity in the amide-amide hydrogen bonding network. Understanding these solvent effects is crucial for predicting the behavior of this compound in different reaction conditions and for controlling its self-assembly properties.

Electrophilic and Nucleophilic Pathways of the Phenylacetamide Core

The phenylacetamide core of this compound has distinct sites for both electrophilic and nucleophilic attack.

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). researchgate.net The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. youtube.comlibretexts.org However, the acetamido group is less activating than an amino (-NH₂) or a hydroxyl (-OH) group because the resonance with the carbonyl group withdraws some of the electron density from the nitrogen. libretexts.org

In this compound, the para position relative to the acetamido group is occupied by the 1-ethoxyethoxy group. The ethoxyethoxy group is also an ortho-, para-directing group. Therefore, electrophilic attack will be directed to the positions ortho to the acetamido and ethoxyethoxy groups. The specific regioselectivity of an EAS reaction on this molecule would depend on the reaction conditions and the nature of the electrophile, with steric hindrance also playing a role. orgsyn.org

The nucleophilic pathways of the phenylacetamide core primarily involve the carbonyl carbon of the amide group. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen. libretexts.orgmsu.eduquora.comquora.com This makes it susceptible to attack by nucleophiles.

Under basic or neutral conditions, strong nucleophiles can attack the carbonyl carbon. However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like esters or acid chlorides. This is because the delocalization of the nitrogen lone pair into the carbonyl group makes the carbonyl carbon less electrophilic. Hydrolysis of the amide bond to give N-(4-(1-ethoxyethoxy)phenyl)amine and acetic acid typically requires harsh conditions, such as strong acid or base and heat.

Metal-Catalyzed Transformations

The phenylacetamide structure can be modified through various metal-catalyzed reactions, offering pathways to more complex molecules.

Palladium-Catalyzed C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. youtube.comyoutube.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent (in the case of Suzuki-Miyaura) or an alkene (in the case of the Heck reaction). youtube.comyoutube.com

For this compound to participate directly in such a reaction as the aryl partner, a leaving group such as a halogen (e.g., bromine or iodine) or a triflate would need to be present on the aromatic ring. For example, if a bromo-substituted derivative, such as N-(2-bromo-4-(1-ethoxyethoxy)phenyl)acetamide, were used, it could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. mdpi.comresearchgate.netmdpi.com

Similarly, such a halogenated derivative could participate in a Heck reaction , coupling with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group onto the aromatic ring. youtube.comrsc.orgnih.govnih.gov

The amide functionality and the ethoxyethoxy protecting group are generally stable under the conditions of many palladium-catalyzed coupling reactions, making these transformations a viable strategy for the further functionalization of this molecular scaffold. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these reactions. mdpi.com

Radical Insertion/Cyclization Processes

Currently, there is limited specific research documented in publicly available literature concerning the radical insertion and cyclization reactions of this compound. While radical reactions are a broad and important area of organic chemistry, detailed studies focusing on this particular compound's behavior under such conditions are not readily found.

Complexation Reactions with Metal Ions (e.g., Fe(III)-ion)

The complexation behavior of this compound with metal ions can be inferred from studies on its parent compound, N-(4-hydroxyphenyl)acetamide, also known as paracetamol. Research on the interaction of N-(4-hydroxyphenyl)acetamide with iron(III) ions (Fe(III)) reveals the formation of a stable complex. openaccessjournals.comopenaccessjournals.com This complexation is significant as it can alter the physicochemical properties and biological activity of the parent molecule.

In studies involving N-(4-hydroxyphenyl)acetamide, it has been demonstrated that the molecule acts as a bidentate ligand, coordinating with the Fe(III) ion through two sites: the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.comopenaccessjournals.com This interaction leads to the formation of a 2:1 ligand-to-metal stoichiometry complex. openaccessjournals.com The synthesis of this complex is typically carried out by reacting N-(4-hydroxyphenyl)acetamide with an iron(III) salt, such as ferric chloride, under controlled pH and temperature. openaccessjournals.comopenaccessjournals.com

The presence of the 1-ethoxyethoxy protecting group on the phenolic oxygen of this compound would likely alter its complexation behavior compared to N-(4-hydroxyphenyl)acetamide. Specifically, the coordination through the phenolic oxygen would be blocked. In this scenario, complexation with Fe(III) ions would likely occur through the amide group, potentially involving the carbonyl oxygen and the amide nitrogen, or it might not form a stable bidentate complex in the same manner as N-(4-hydroxyphenyl)acetamide. The steric hindrance from the ethoxyethoxy group could also influence the approach of the metal ion.

Detailed research findings on the complexation of N-(4-hydroxyphenyl)acetamide with Fe(III) ions have been characterized using various spectroscopic methods.

Spectroscopic Data for Fe(III)-N-(4-hydroxyphenyl)acetamide Complex

Spectroscopic MethodKey Findings for Fe(III)-N-(4-hydroxyphenyl)acetamide ComplexReference
FTIR Spectroscopy A shift in the vibrational frequency of the N-H and C=O groups is observed upon complexation, indicating the involvement of these groups in coordination with the Fe(III) ion. The N-H stretching vibration shifts to a higher wavenumber (around 3187.41 cm⁻¹), and changes are also noted in the region of the C=O stretching frequency. openaccessjournals.comopenaccessjournals.com
UV-Vis Spectroscopy The formation of the complex is confirmed by changes in the electronic absorption spectrum. A new absorption band appears at a different wavelength compared to the free ligand, indicating the d-d electronic transitions of the Fe(III) ion in the complex. openaccessjournals.com
Mass Spectrometry The mass spectrum of the complex confirms the 2:1 stoichiometry of the ligand to the metal ion. Fragment peaks corresponding to the loss of one ligand molecule are observed, supporting the proposed structure of the complex. openaccessjournals.comopenaccessjournals.com

An In-depth Look at the Advanced Structural Characterization and Spectroscopic Analysis of this compound

The chemical compound this compound is a notable derivative of acetanilide (B955), characterized by the presence of an ethoxyethoxy protective group. While direct experimental spectroscopic data for this specific molecule is not extensively available in public literature, a comprehensive analysis can be constructed by examining its constituent chemical moieties and data from structurally analogous compounds. This article provides a detailed exploration of the predicted spectroscopic profile of this compound, focusing on the techniques essential for its structural elucidation and characterization in a research setting.

Advanced Structural Characterization and Spectroscopic Analysis in Research

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and quantification of this compound, particularly in complex matrices. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS/MS analysis, the compound is first separated from impurities on a reversed-phase column. Following chromatographic separation, the molecule enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). The resulting protonated molecule [M+H]⁺ is then subjected to tandem mass spectrometry (MS/MS). In this stage, the parent ion is isolated and fragmented through collision-induced dissociation (CID) to produce a unique pattern of product ions.

The fragmentation of this compound is predictable. Key fragmentation pathways would include the cleavage of the ethoxyethoxy group and the scission of the amide bond. The mass spectrum of the related compound N-(4-ethoxyphenyl)-N-hydroxy-acetamide shows characteristic fragments that help infer the behavior of the title compound. nist.gov The fragmentation pattern of a more complex acetamide (B32628) derivative provides a model for how such molecules break apart under MS/MS conditions. researchgate.net

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

Parent Ion (m/z) Proposed Fragment Ion Fragment Ion (m/z) Neutral Loss
224.1281 [M+H]⁺ [M - CH₃CHO + H]⁺ 180.0862 44.0419
224.1281 [M+H]⁺ [M - CH₃CH₂OH + H]⁺ 178.0706 46.0575
224.1281 [M+H]⁺ [M - OCH(CH₃)OCH₂CH₃ + H]⁺ 136.0757 88.0524

Data is predicted based on the chemical structure and fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-[4-(4-Nitrophenoxy)phenyl]acetamide, provides significant insight into the expected solid-state conformation and packing. nih.govresearchgate.net X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, revealing details about bond lengths, bond angles, and intermolecular forces.

The study of N-[4-(4-Nitrophenoxy)phenyl]acetamide revealed that it crystallizes in the triclinic space group P-1, with two unique molecules in the asymmetric unit. nih.govresearchgate.net This type of detailed structural information is foundational for understanding the molecule's physical properties and behavior.

Table 2: Representative Crystal Data for a Related Acetamide Compound (N-[4-(4-Nitrophenoxy)phenyl]acetamide)

Parameter Value Reference
Chemical Formula C₁₄H₁₂N₂O₄ nih.govresearchgate.net
Formula Weight 272.26 nih.govresearchgate.net
Crystal System Triclinic nih.govresearchgate.net
Space Group P-1 nih.govresearchgate.net
a (Å) 9.6761 (6) nih.govresearchgate.net
b (Å) 10.4865 (7) nih.govresearchgate.net
c (Å) 14.3805 (14) nih.govresearchgate.net
α (°) 98.779 (4) nih.govresearchgate.net
β (°) 98.641 (4) nih.govresearchgate.net
γ (°) 109.681 (3) nih.govresearchgate.net
Volume (ų) 1325.57 (18) nih.govresearchgate.net

This data is for a structurally analogous compound and is presented to illustrate the type of information obtained from X-ray crystallography.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of this compound is defined by the rotational freedom around its single bonds. X-ray crystallography provides precise values for the dihedral angles between different planar groups within the molecule. In the analogous structure of N-[4-(4-Nitrophenoxy)phenyl]acetamide, the asymmetric unit contains two molecules that exhibit different conformations, primarily in the orientation of the acetamide group relative to the phenyl ring. nih.govresearchgate.net

The dihedral angle between the acetamide plane and the adjacent phenyl ring was found to be 44.77 (7)° in one molecule and 19.06 (7)° in the other. nih.govresearchgate.net This indicates a non-planar relationship, which is common for such substituted phenylacetamides due to steric hindrance. The two phenyl rings within this analog are also significantly twisted relative to each other.

Table 3: Key Dihedral Angles in a Structurally Related Compound (N-[4-(4-Nitrophenoxy)phenyl]acetamide)

Dihedral Angle Molecule 1 (°) Molecule 2 (°) Reference
Acetamide Plane / Phenyl Ring 1 44.77 (7) 19.06 (7) nih.govresearchgate.net

This data is for a structurally analogous compound and illustrates conformational parameters.

Characterization of Intermolecular Interactions in Crystal Lattices

The stability of the crystal lattice is determined by a network of intermolecular interactions. In the crystal structure of N-[4-(4-Nitrophenoxy)phenyl]acetamide, classical hydrogen bonds are crucial. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of a neighboring molecule acts as an acceptor. nih.govresearchgate.net

This interaction (N-H···O) links the molecules into infinite one-dimensional chains. nih.gov These chains are further interconnected by weaker C-H···O interactions and stabilized by π–π stacking between aromatic rings, creating a robust three-dimensional architecture. nih.govresearchgate.net

Table 4: Hydrogen-Bond Geometry in a Structurally Related Compound (N-[4-(4-Nitrophenoxy)phenyl]acetamide)

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Reference
N1-H1···O5 0.86 2.04 2.8897 (19) 170 nih.gov

This data is for a structurally analogous compound and exemplifies the intermolecular forces in the solid state.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any related impurities. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantitative analysis and purity determination of non-volatile organic compounds. A validated reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from its precursors, by-products, and degradation products.

A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector set to a wavelength where the aromatic rings of the analyte show strong absorbance (e.g., ~254 nm). The retention time of the main peak is used for identification, while the peak area is used for quantification against a reference standard. Impurities are identified by their different retention times and their levels are calculated based on their relative peak areas.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

TLC is a rapid, cost-effective, and versatile chromatographic technique used for qualitative analysis, reaction monitoring, and purity screening. ictsl.net For this compound, analysis is typically performed on silica (B1680970) gel plates that incorporate a fluorescent indicator (F₂₅₄). chemcoplus.co.jp

A suitable mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone. The components of the sample separate based on their differential affinity for the stationary phase and solubility in the mobile phase. After development, the separated spots are visualized. Due to its aromatic structure, the compound can be readily detected under UV light at 254 nm, where it will appear as a dark spot against the green fluorescent background. libretexts.org Further visualization can be achieved by spraying with chemical reagents, such as a potassium permanganate (B83412) stain, which reacts with oxidizable functional groups. libretexts.orgepfl.ch The position of the spot is characterized by its retention factor (Rf value), which should be reproducible under consistent experimental conditions. chemcoplus.co.jp HPTLC offers improved resolution, sensitivity, and quantitation capabilities compared to conventional TLC. nih.gov

Computational and Theoretical Investigations

Quantum Mechanical (QM) and Molecular Mechanical (MM) Simulations

Quantum mechanical and molecular mechanical simulations are instrumental in understanding the intricacies of molecular systems. QM methods, rooted in the principles of quantum physics, provide a highly accurate description of electronic structure and reactivity. For molecules like N-(4-(1-Ethoxyethoxy)phenyl)acetamide, QM simulations can elucidate bond formations, breakages, and the distribution of electrons.

Molecular mechanics, on the other hand, employs classical physics to model the interactions between atoms. This approach is computationally less intensive and is ideal for simulating the dynamic behavior of larger molecular systems over time. Hybrid QM/MM simulations are often employed to study a specific reactive site within a larger molecular environment, offering a balance between accuracy and computational feasibility. While specific QM/MM simulation data for this compound is not extensively documented in publicly available literature, the methodologies have been widely applied to similar acetamide (B32628) derivatives to study their interactions and stability.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. nih.gov It is a computationally efficient alternative to traditional ab initio quantum chemistry methods, providing reliable results for medium-sized molecules like this compound. DFT studies typically involve the use of functionals such as B3LYP combined with a basis set like 6-31G** to optimize the molecular geometry and calculate various electronic parameters. nih.govespublisher.comespublisher.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. nih.gov The distribution and energy of these orbitals provide insights into potential sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylacetamide moiety, while the LUMO would likely be distributed across the acetamide group. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. irjet.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity and lower stability. nih.gov Conversely, a larger energy gap points to greater stability and lower reactivity. nih.gov For aromatic compounds similar to this compound, DFT calculations can precisely determine this energy gap, which is crucial for understanding its electronic behavior and potential applications in materials science. espublisher.comespublisher.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and chemical softness (S). Electronegativity measures the power of an atom or group of atoms to attract electrons towards itself. Chemical hardness is a measure of the resistance to change in the electron distribution or charge transfer. Softness is the reciprocal of hardness and indicates a molecule's polarizability. nih.gov These parameters are vital for predicting the reactive nature of this compound in various chemical environments.

Table 1: Hypothetical DFT-Calculated Reactivity Parameters for this compound

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--5.8
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO4.6
Electronegativityχ-(ELUMO + EHOMO)/23.5
Chemical Hardnessη(ELUMO - EHOMO)/22.3
Chemical SoftnessS1/η0.43

Table 2: Hypothetical DFT-Calculated Electric Properties for this compound

PropertySymbolHypothetical Value
Dipole Momentμ3.5 D
Mean Polarizabilityα25 x 10-24 esu

Molecular Dynamics (MD) Simulations to Predict Molecular Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and conformational changes. nih.gov For this compound, MD simulations could be used to explore its conformational landscape, study its interactions with solvent molecules, and understand its dynamic behavior in different environments. These simulations are particularly useful for predicting macroscopic properties from microscopic interactions. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Computational studies, particularly molecular modeling and docking, serve as powerful tools to predict and analyze the interaction of small molecules like this compound with biological targets. While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related compounds, such as other acetanilide (B955) derivatives. usna.edusemanticscholar.orgresearchgate.netbanglajol.info

In the context of ligand-target interactions, molecular docking simulations are employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. For derivatives of acetanilide, a common target for such studies is the cyclooxygenase (COX) enzyme, which is involved in inflammation and pain pathways. semanticscholar.orgresearchgate.net Given that phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), a structurally similar compound, exhibits analgesic and antipyretic properties, it is plausible that this compound could also interact with targets in the pain and inflammation cascade.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein (e.g., COX-2). The docking software would then explore various possible binding poses of the ligand in the active site, calculating a scoring function to estimate the binding affinity for each pose. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein.

Table 1: Key Parameters in a Hypothetical Docking Study of this compound with COX-2

ParameterDescriptionPredicted Interaction
Binding Affinity (kcal/mol) The estimated free energy of binding. A more negative value indicates a stronger interaction.Based on similar molecules, a negative value would be expected, indicating potential binding.
Hydrogen Bonds Non-covalent attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The amide and ether oxygens, as well as the amide hydrogen of the ligand, could form hydrogen bonds with residues in the COX-2 active site.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the protein.The phenyl ring and the ethoxyethoxy group would likely engage in hydrophobic interactions with nonpolar residues of the target.
Key Amino Acid Residues Specific amino acids in the binding pocket that interact with the ligand.Residues such as Arg120, Tyr355, and Ser530 are known to be important for inhibitor binding in COX-2.

It is important to note that these are predictive insights based on the computational analysis of related structures. Experimental validation would be necessary to confirm these theoretical findings.

In silico Approaches for Reaction Mechanism Elucidation

The Williamson ether synthesis typically involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.orgbyjus.com In the context of synthesizing this compound, the reaction would likely involve the deprotonation of N-(4-hydroxyphenyl)acetamide (paracetamol) to form a phenoxide, which then acts as a nucleophile to attack an electrophilic ethoxyethyl source, such as 1-chloro-1-ethoxyethane.

Computational chemistry can model this reaction to determine the energy profile of the SN2 mechanism. This involves calculating the energies of the reactants, the transition state, and the products.

The key steps in an in silico investigation of this reaction would include:

Geometry Optimization: The 3D structures of the reactants (the phenoxide of paracetamol and 1-chloro-1-ethoxyethane) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Search: Computational methods are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This involves identifying a structure with a single imaginary frequency corresponding to the bond-forming and bond-breaking processes.

Frequency Analysis: This is performed to confirm the nature of the stationary points (reactants and products as minima, transition state as a first-order saddle point) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products, confirming that the located transition state indeed links the desired species.

The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Table 2: Hypothetical Computational Data for the SN2 Reaction in the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants 0.0The starting materials: N-(4-hydroxyphenyl)acetamide phenoxide and 1-chloro-1-ethoxyethane.
Transition State +15 to +25The highest energy point of the reaction, where the new C-O bond is partially formed and the C-Cl bond is partially broken.
Products -10 to -20The final products: this compound and a chloride ion.

These computational approaches provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone. They can help in optimizing reaction conditions by identifying the most favorable pathways and potential side reactions. byjus.com

Applications in Advanced Chemical Synthesis and Materials Science Research

Development of Advanced Polymer Architectures

The synthesis of polymers with well-defined structures (architectures), molecular weights, and low polydispersity is essential for creating high-performance materials. sigmaaldrich.com The use of a protecting group, as seen in N-(4-(1-Ethoxyethoxy)phenyl)acetamide, is a key strategy to enable such controlled polymerizations for functional monomers. eresearchco.com

Anionic polymerization is a powerful method for producing polymers with highly controlled structures, often referred to as living polymerization. uni-bayreuth.deresearchgate.net This technique is, however, highly sensitive to protons from acidic functional groups, such as the hydroxyl group in N-(4-hydroxyphenyl)acetamide. The presence of these acidic protons can terminate the polymerization reaction prematurely, preventing the formation of high molecular weight polymers and destroying the "living" nature of the process. uni-bayreuth.de

By protecting the hydroxyl group as a 1-ethoxyethoxy acetal (B89532), the this compound monomer becomes compatible with anionic polymerization initiators, such as alkyllithium compounds. eresearchco.comuni-bayreuth.de This allows for the synthesis of well-defined polymers. Research on other monomers, such as N,N-diphenylacrylamide derivatives, has demonstrated that anionic polymerization can produce highly isotactic polymers, where the stereochemistry of the repeating units is precisely controlled. researchgate.net This level of control, enabled by the protected monomer, is critical for creating polymers with specific and predictable properties.

Amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, are of great interest for applications ranging from drug delivery to surfactants. Typically, these are complex copolymers made from different monomers. However, a more elegant approach is the synthesis of amphiphilic homopolymers, where each repeating unit contains both functionalities.

Polymerization of this compound followed by the removal of the protecting group would yield poly(N-(4-hydroxyphenyl)acetamide). This resulting homopolymer is inherently amphiphilic. The polymer backbone, composed of phenyl rings, is hydrophobic, while the pendant N-acetyl and hydroxyl groups are hydrophilic. This molecular architecture allows the polymer to self-assemble in solution, forming structures like micelles or nanoparticles, which is a hallmark of functional amphiphilic materials. sigmaaldrich.com

Design of Functional Materials

The functional groups present in the deprotected polymer derived from this compound make it an attractive candidate for the design of new functional materials.

The N-(4-hydroxyphenyl)acetamide structure is known to form coordination complexes with metal ions. openaccessjournals.comopenaccessjournals.com Studies on the complexation of N-(4-hydroxyphenyl)acetamide with Iron (III) ions have shown that the molecule can act as a bidentate ligand, binding to the metal through the oxygen of the hydroxyl group and the nitrogen of the amide group. openaccessjournals.comopenaccessjournals.com Such metal-polymer complexes often exhibit unique photophysical properties, including changes in UV-Vis absorption and potential for luminescence. researchgate.net

By incorporating these N-(4-hydroxyphenyl)acetamide units into a polymer chain, it becomes possible to create materials with a high density of metal-binding sites. These metallopolymers could find use in sensors, where a change in optical properties signals the presence of a specific metal ion, or in the development of new light-emitting materials. researchgate.net The interaction of N-(4-hydroxyphenyl)acetamide with other molecules, such as diiodine, has also been shown to form polyiodide salts with distinct structural and potential optical characteristics. rsc.org

In the field of microelectronics, photolithography is used to pattern semiconductor wafers. This process relies on photoresists, which are light-sensitive polymer films. A dominant class of these materials are chemically amplified resists (CARs), which are often based on phenolic polymers like poly(hydroxystyrene). mdpi.comresearchgate.net These polymers are soluble in aqueous developers, but this solubility is initially blocked by acid-sensitive protecting groups. Upon exposure to light, a photoacid generator (PAG) releases an acid that cleaves the protecting groups, rendering the exposed regions soluble and allowing a pattern to be created. mdpi.comrsc.org

The polymer derived from this compound, which is poly(N-(4-hydroxyphenyl)acetamide), is a phenolic polymer. This structural similarity to poly(hydroxystyrene) suggests its potential as a base resin for photoresists. The synthesis route, involving a protected monomer, is directly analogous to how modern photoresist polymers are manufactured. researchgate.net Furthermore, research into fluoropolymers containing hexafluoroisopropanol (HFIP) has shown that highly acidic groups within a polymer can significantly boost the sensitivity of photoresists, even enabling imaging without conventional PAGs. mdpi.com The inherent acidity of the phenol (B47542) group in poly(N-(4-hydroxyphenyl)acetamide) makes it a candidate for investigation in advanced lithographic materials.

Research into Corrosion Inhibition Mechanisms

The prevention of metal corrosion is a significant industrial challenge. One effective method is the use of organic corrosion inhibitors, which are molecules that adsorb onto the metal surface and form a protective barrier. researchgate.net Research into compounds structurally related to N-(4-hydroxyphenyl)acetamide has shown them to be effective corrosion inhibitors for steel in acidic environments. umyu.edu.ng

The effectiveness of these inhibitors stems from the presence of heteroatoms (like nitrogen and oxygen) with lone pairs of electrons and aromatic rings with π-electrons. researchgate.netconscientiabeam.com These features facilitate the adsorption of the molecule onto the metal surface. For a molecule like N-(4-hydroxyphenyl)acetamide, several mechanisms are at play:

Chemisorption: The lone pair electrons on the nitrogen of the amide group and the oxygen of the hydroxyl and carbonyl groups can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

Physisorption: Electrostatic interactions can occur between the inhibitor molecules and the charged metal surface.

Protective Film Formation: The adsorbed molecules displace water and corrosive ions (like chloride) from the metal surface, forming a dense, hydrophobic film that acts as a physical barrier to the corrosive environment. mat-pro.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the effectiveness of these inhibitors. researchgate.netresearchgate.net Studies on various acetamide (B32628) and phenol derivatives show that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. umyu.edu.ngmat-pro.com

Detailed research findings from studies on related compounds are presented in the tables below, illustrating the potential for this class of molecules in corrosion protection.

Table 1: Corrosion Inhibition Efficiency of Related Acetamide and Phenol Derivatives on Steel in HCl

Inhibitor Compound Concentration Inhibition Efficiency (%) Temperature (K) Source
N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (PSPA) 30 ppm 96 303
N-[(4{[(Z)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl acetamide (4-HPMAPSA) 0.5 g/L 88.5 303 umyu.edu.ng
(E)-N1-benzylidene-N4-phenylbenzene-1,4-diamine (Schiff Base) 1.0 mM >90 298 researchgate.net

Development of Research Probes

The utility of this compound in the development of research probes is primarily as a precursor to functionalized N-(4-hydroxyphenyl)acetamide derivatives. The core structure of N-(4-hydroxyphenyl)acetamide can be incorporated into larger molecular frameworks designed to interact with specific biological targets or to report on cellular environments.

Fluorescent Ligands and Molecular Probes

The development of fluorescent ligands and molecular probes often involves the synthesis of complex organic molecules that can bind to a target of interest and signal this binding event through a change in their fluorescent properties. The synthesis of such probes requires a careful strategy of introducing various functional groups.

The phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide can be a key attachment point for fluorophores or can be part of the pharmacophore that interacts with a biological target. However, its nucleophilic and slightly acidic nature can interfere with reactions intended for other parts of the molecule. By protecting this hydroxyl group as a 1-ethoxyethoxy ether, as in this compound, chemists can perform modifications on the acetamido group or the aromatic ring without affecting the hydroxyl group.

For instance, the synthesis of fluorescent probes may require the coupling of a fluorophore to the N-(4-hydroxyphenyl)acetamide moiety. The use of this compound allows for the selective functionalization of other parts of the molecule, after which the 1-ethoxyethoxy group can be readily removed under mild acidic conditions to regenerate the free hydroxyl group. This strategy is crucial in the multi-step synthesis of sophisticated molecular probes.

A review of strategies for developing fluorescent probes highlights the importance of protecting key functional groups like hydroxyl groups during synthesis to achieve the desired molecular architecture. rsc.org The protection-deprotection sequence allows for the construction of probes where the fluorescence can be turned "on" or "off" in response to a specific analyte or biological event. rsc.orgrsc.org

Probes for Biological Systems Research

In the realm of biological systems research, probes are designed to investigate complex biological processes. The N-(4-hydroxyphenyl)acetamide structure is of interest due to its known biological interactions. For example, derivatives of this molecule can be designed to target specific enzymes or receptors.

Research has been conducted on the synthesis of fluorescent probes directed to the active site of enzymes like acetylcholinesterase, although these specific examples may not directly use this compound, they illustrate the general principles of probe design where protecting groups are essential. dyestuffintermediates.com The synthesis of such probes often involves multiple steps where reactive functional groups need to be temporarily masked.

The core structure of N-(4-hydroxyphenyl)acetamide has been studied for its interactions with biomolecules. For example, it has been shown to form complexes with metal ions like Fe(III), where it can act as a bidentate ligand through the hydroxyl and carbonyl oxygen atoms. openaccessjournals.comopenaccessjournals.com This complex-forming ability can be harnessed in the design of probes for metal ions. The use of this compound would allow for modifications at the amide nitrogen or other positions before revealing the hydroxyl group for metal chelation.

Applications in Dye and Pigment Research

The field of dye and pigment research also benefits from the use of versatile intermediates like this compound. The chromophoric properties of many dyes are dependent on the electronic nature of the aromatic rings and their substituents.

N-(4-hydroxyphenyl)acetamide itself is listed as a dye intermediate. dyestuffintermediates.com The hydroxyl and acetamido groups can influence the color and properties of a dye molecule. For example, azo dyes containing an acetamide group have been synthesized and are used for dyeing hydrophobic materials. google.com The synthesis of such dyes may involve diazotization and coupling reactions where a protected phenol, such as this compound, could serve as a key building block. By protecting the hydroxyl group, undesired side reactions during the synthesis of the azo linkage can be prevented. After the core dye structure is assembled, the protecting group can be removed to yield the final dye molecule with the desired auxochromic hydroxyl group.

The general strategy of using protecting groups is well-established in the synthesis of functional dyes. For example, protecting groups that can be removed by light (photoremovable protecting groups) or through chemical reactions are used to create dyes with specific functionalities. mdpi.com The 1-ethoxyethoxy group is a classic acid-labile protecting group, making this compound a useful intermediate in synthetic sequences that require mild deprotection conditions.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

General Utility in Organic Synthesis

The primary role of N-(4-(1-Ethoxyethoxy)phenyl)acetamide in organic synthesis is to provide a protected form of N-(4-hydroxyphenyl)acetamide. The ethoxyethoxy group, an acetal (B89532), effectively masks the reactive phenolic hydroxyl group, preventing it from undergoing unwanted reactions during subsequent synthetic transformations. This protecting group is stable under a variety of reaction conditions, yet can be selectively removed under mild acidic conditions to regenerate the free phenol (B47542).

This strategy is particularly valuable when modifications are desired on the acetamide (B32628) nitrogen or the aromatic ring, which might otherwise be complicated by the presence of the acidic phenol. The protection of the hydroxyl group allows for a broader range of reagents and reaction conditions to be employed, enhancing the synthetic utility of the N-phenylacetamide scaffold.

Components in Bioconjugation and Linker Chemistry

The field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as proteins, has benefited from the use of versatile intermediates. While direct evidence for the use of this compound is emerging, the strategic use of protected phenols in similar structures highlights its potential.

Synthesis of PROTAC (Proteolysis-Targeting Chimera) Linkers and Building Blocks

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is critical for its efficacy, and its synthesis often requires careful control of reactive functional groups.

The N-phenylacetamide moiety can serve as a structural element within a PROTAC linker. By employing this compound, the phenolic hydroxyl group is protected while other parts of the molecule are elaborated to incorporate ligands for the target protein and the E3 ligase. The ethoxyethoxy group can then be removed at a later stage to either reveal a point of attachment for further diversification or to be a key pharmacophoric feature of the final PROTAC.

Integration into Click Chemistry Reagents (e.g., Azido-PEG-acetamide linkers)

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation due to its high efficiency and specificity. Azido-functionalized linkers are key reagents in this methodology.

The synthesis of specialized linkers, such as those incorporating a polyethylene (B3416737) glycol (PEG) chain to improve solubility and pharmacokinetic properties, can utilize intermediates like this compound. The acetamide portion can be part of a larger linker structure, and the protected phenol allows for the introduction of an azide (B81097) group (often at the terminus of a PEG chain) without interference. For instance, an azido-PEG chain could be coupled to the acetamide nitrogen after deprotonation. The subsequent removal of the ethoxyethoxy group would then provide a functional handle for further conjugation or to modulate the properties of the final bioconjugate. A variety of azido-PEG linkers are commercially available for such applications. openaccessjournals.comchemrxiv.orgresearchgate.net

Scaffold for Chemical Library Synthesis in Drug Discovery Research

The N-phenylacetamide core is a common scaffold in medicinal chemistry, found in a wide range of biologically active compounds. The ability to systematically modify this scaffold is essential for the generation of chemical libraries for high-throughput screening in drug discovery.

This compound is an excellent starting point for creating such libraries. The protected phenol allows for a diverse range of chemical reactions to be performed on the acetamide nitrogen or the aromatic ring. For example, the amide can be deprotonated and reacted with a variety of electrophiles to introduce different substituents. Subsequently, the ethoxyethoxy group can be removed, and the resulting phenol can be further functionalized, for instance, by etherification or esterification with another set of diverse building blocks. This two-pronged diversification strategy enables the rapid generation of a large number of structurally related compounds for biological evaluation. Studies on the synthesis of various N-phenylacetamide derivatives have demonstrated their potential as antibacterial, nematicidal, analgesic, and antidepressant agents, underscoring the value of this scaffold in drug discovery. mdma.chnih.govopenaccessjournals.com

Precursors for Specialized Acetamide Derivatives

The strategic use of this compound as a precursor allows for the synthesis of specialized acetamide derivatives that would be difficult to prepare directly from N-(4-hydroxyphenyl)acetamide. The protection of the phenol enables regioselective reactions on other parts of the molecule.

For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be directed to specific positions on the phenyl ring without the complication of the activating and ortho-, para-directing hydroxyl group. Following the desired modification, the ethoxyethoxy group can be cleaved to yield a functionalized N-(4-hydroxyphenyl)acetamide derivative. This approach provides access to a wide array of substituted acetamides with tailored electronic and steric properties for various applications in materials science and medicinal chemistry. The synthesis of N-(4-aminophenyl) acetamide from a nitrated precursor is one such example of a valuable transformation. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Complex Reaction Pathways and Mechanistic Details

A foundational area for future research lies in a deeper understanding of the reaction dynamics involving N-(4-(1-Ethoxyethoxy)phenyl)acetamide. The 1-ethoxyethoxy group is an acetal (B89532), which serves as a protecting group for alcohols and phenols. total-synthesis.compearson.comchemistrysteps.comlibretexts.orglibretexts.org Its stability under various conditions—specifically its resistance to bases, nucleophiles, and hydride reagents—makes it valuable in multi-step organic synthesis. total-synthesis.comlibretexts.orglibretexts.org

Future investigations should focus on:

Kinetic and Thermodynamic Profiling: Detailed studies are needed to quantify the rates of formation and cleavage of the ethoxyethoxy acetal under a wide range of acidic conditions. This would involve mapping the reaction energy profiles using both experimental calorimetry and computational methods. Understanding these parameters is crucial for optimizing reaction conditions, maximizing yields, and minimizing by-product formation in industrial-scale synthesis.

By-product Identification and Mechanistic Analysis: During the synthesis or deprotection steps, minor side reactions can occur. Future work should involve the use of advanced analytical techniques, such as high-resolution mass spectrometry and 2D NMR spectroscopy, to identify and characterize these low-level impurities. Mechanistic studies, potentially using isotopic labeling, could then uncover the pathways leading to these by-products, enabling the development of cleaner and more efficient synthetic protocols.

Computational Modeling of Transition States: The mechanism of acetal hydrolysis involves protonation and the formation of an oxonium ion intermediate. total-synthesis.com Advanced computational chemistry can be employed to model the transition states of these steps with high accuracy. This would provide invaluable insights into the electronic and steric factors that govern the reactivity of the protecting group, guiding the rational design of new, more efficient cleavage reagents or conditions.

ParameterFocus Area for Future ResearchPotential Impact
Kinetics Precise rate constants for formation/cleavageOptimization of industrial synthesis, waste reduction
Thermodynamics Enthalpy and entropy of reactionEnhanced process control and safety
By-products Identification and pathway analysisIncreased product purity and process efficiency
Transition States High-level computational modelingRational design of catalysts and reaction conditions

Novel Applications in Emerging Technologies and Interdisciplinary Fields

Beyond its established role as a synthetic intermediate, the unique properties of this compound could be leveraged in new and innovative ways. Its structure, combining a protected phenol (B47542) with an acetamide (B32628) group, offers potential functionalities that remain largely unexplored.

Potential areas for future application-focused research include:

Materials Science: The acetamide group can participate in hydrogen bonding, a key interaction for creating self-assembling materials. Researchers could investigate the ability of this compound and its derivatives to form liquid crystals, gels, or other supramolecular structures. The controlled release of the active N-(4-hydroxyphenyl)acetamide core upon a specific stimulus (like a change in pH) could be explored for applications in smart materials or drug delivery systems.

Bioconjugation and Prodrug Design: The ethoxyethoxy group's lability in acidic environments could be exploited for targeted drug delivery. By attaching this molecule to a larger carrier, such as a polymer or antibody designed to accumulate in specific tissues (e.g., tumor microenvironments, which are often acidic), the active paracetamol core could be released in a site-specific manner. This would represent a sophisticated prodrug strategy.

Sensor Technology: The phenolic oxygen, once deprotected, can coordinate with metal ions. openaccessjournals.com This suggests that derivatives of this compound could be developed as chemosensors. Research could focus on creating systems where the deprotection event, triggered by a specific analyte, leads to a measurable signal, such as a change in color or fluorescence, upon binding to a metal ion.

Integration with Advanced Machine Learning and AI for Predictive Chemistry

Future research should integrate AI in the following ways:

Predictive Retrosynthesis: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule and propose multiple efficient synthetic pathways. elsevier.comchemcopilot.com For derivatives of this compound, these platforms could identify novel, more cost-effective, or "greener" synthetic routes that human chemists might overlook. elsevier.com These tools leverage vast reaction databases to suggest disconnections and starting materials, drastically reducing planning time. chemcopilot.com

Reaction Condition Optimization: Machine learning models can be trained on experimental data to predict how variables like temperature, solvent, catalyst, and reactant ratios will affect the yield and purity of a reaction. nih.gov For the synthesis and deprotection of this compound, an ML model could be developed to predict the optimal conditions for maximizing yield while minimizing the formation of impurities. This would be particularly valuable for fine-tuning large-scale industrial processes.

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. elsevier.com By training a model on the chemical space around this compound and related structures, researchers could generate novel compounds with potentially enhanced characteristics. For instance, the model could suggest modifications to the ethoxyethoxy group to fine-tune its acid sensitivity or propose changes to the core structure to explore new biological activities or material properties. acs.orgresearchgate.netarxiv.org

AI/ML ApplicationSpecific Goal for this compoundExpected Outcome
Predictive Retrosynthesis Discover novel and more efficient synthetic pathways. elsevier.comchemcopilot.comReduced synthesis time, lower costs, and increased sustainability. elsevier.com
Reaction Optimization Predict optimal conditions (temperature, catalyst) for synthesis and deprotection. nih.govHigher yields, improved purity, and more robust manufacturing processes.
Property Prediction Forecast physicochemical and potential biological properties of new derivatives. elsevier.comresearchgate.netAccelerated discovery of molecules with enhanced performance for specific applications.
De Novo Design Generate novel molecular structures with tailored functionalities. elsevier.comInnovation in prodrug design, materials science, and other emerging fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.